molecular formula C9H12N2O B3079111 1-(6-Methoxypyridin-2-YL)cyclopropanamine CAS No. 1060806-97-4

1-(6-Methoxypyridin-2-YL)cyclopropanamine

Cat. No. B3079111
CAS RN: 1060806-97-4
M. Wt: 164.20
InChI Key: ZLKHFZIJLCDLJZ-UHFFFAOYSA-N
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Description

“1-(6-Methoxypyridin-2-YL)cyclopropanamine” is a chemical compound with the linear formula C9H14Cl2N2O . It is also known as “1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride” and has a molecular weight of 237.13 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O.2ClH/c1-12-8-4-2-3-7(11-8)9(10)5-6-9;;/h2-4H,5-6,10H2,1H3;2*1H . This code represents the molecular structure of the compound. For a detailed molecular structure analysis, it is recommended to refer to resources that provide this information, such as Sigma-Aldrich .


Chemical Reactions Analysis

The specific chemical reactions involving “1-(6-Methoxypyridin-2-YL)cyclopropanamine” are not mentioned in the search results. For a detailed analysis of the chemical reactions, it is recommended to refer to peer-reviewed papers or technical documents related to this compound .

Scientific Research Applications

Metal Complexes and Coordination Chemistry

The compound’s bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) , can be synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde. MPM serves as a versatile ligand for preparing metal complexes. For instance, it has been used to synthesize Cu(II) and Co(II) metal complexes, which could find applications in catalysis, materials science, and bioinorganic chemistry .

Mechanism of Action

The mechanism of action of “1-(6-Methoxypyridin-2-YL)cyclopropanamine” is not mentioned in the search results. For a detailed understanding of its mechanism of action, it is recommended to refer to peer-reviewed papers or technical documents related to this compound .

. It is stored at a temperature of 2-8°C . The boiling point and other physical and chemical properties are not mentioned in the search results .

Safety and Hazards

The safety information available indicates that this compound is potentially harmful. The hazard statements include H302, H315, H319, H335 . The precautionary statements include P280, P305+P351+P338 . For a detailed safety and hazards analysis, it is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .

Future Directions

The future directions for the use and study of “1-(6-Methoxypyridin-2-YL)cyclopropanamine” are not mentioned in the search results. For information on future directions, it is recommended to refer to recent publications and ongoing research related to this compound .

properties

IUPAC Name

1-(6-methoxypyridin-2-yl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-8-4-2-3-7(11-8)9(10)5-6-9/h2-4H,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKHFZIJLCDLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine

Synthesis routes and methods

Procedure details

To a solution of 6-methoxy-pyridine-2-carbonitrile (1.50 g, 11.2 mmol) in THF (75 mL) at room temperature was added Ti(OiPr)4 (7.21 mL, 24.6 mmol). EtMgBr (14.9 mL, 44.7 mmol) was added dropwise. and the clear brown solution became heterogeneous. The reaction mixture was stirred for 1 h at room temperature. The reaction was diluted with water (10 mL), extracted with EtOAc (3×25 mL) and dried with MgSO4. After filtration, the solvent was removed in vacuo. The residue was purified by reverse phase HPLC to afford 380 mg (22%) of 1-(6-methoxy-pyridin-2-yl)-cyclopropylamine, m/z 166.3 [M+1]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
7.21 mL
Type
catalyst
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-Methoxypyridin-2-YL)cyclopropanamine
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